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Compound of Interest

Compound Name:
6-Aminobenzo[d][1,3]dioxole-5-

carboxylic acid

Cat. No.: B1276653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential applications of 6-Aminobenzo[d]dioxole-5-carboxylic acid. The

information is curated for professionals in the fields of chemical research and drug

development.

Molecular Structure and Properties
6-Aminobenzo[d]dioxole-5-carboxylic acid, also known as 6-aminopiperonylic acid, is a

substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid scaffold fused

with a methylenedioxy ring system and further substituted with an amino group.

Caption: Molecular Structure of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-

Aminobenzo[d]dioxole-5-carboxylic acid.
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Property Value Source

Molecular Formula C₈H₇NO₄ [1][2]

Molecular Weight 181.15 g/mol [1][2]

CAS Number 20332-16-5 [1]

Appearance Yellow to brown solid [2]

Melting Point 176-178 °C [2]

Boiling Point (Predicted) 387.9 ± 42.0 °C at 760 mmHg [3]

pKa (Predicted) 2.35 ± 0.20 [2]

IUPAC Name
6-aminobenzo[d][4][5]dioxole-

5-carboxylic acid
[1]

SMILES
O=C(C1=C(N)C=C(OCO2)C2=

C1)O
[1]

Experimental Protocols
While specific experimental data for 6-Aminobenzo[d]dioxole-5-carboxylic acid is not readily

available in public literature, this section outlines a probable synthesis method based on

established chemical transformations.

Proposed Synthesis: Catalytic Hydrogenation of 6-
Nitrobenzo[d]dioxole-5-carboxylic acid
The most direct and common method for the synthesis of aromatic amines is the reduction of

the corresponding nitro compound. The precursor, 6-Nitrobenzo[d]dioxole-5-carboxylic acid

(CAS 716-32-5), is commercially available.[6]
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Proposed Synthesis Workflow

Start: 6-Nitrobenzo[d]dioxole-
5-carboxylic acid

Dissolve in suitable solvent
(e.g., Ethanol, Methanol, or Ethyl Acetate)

Add Catalyst
(e.g., 5-10% Pd/C)

Hydrogenation
(H2 gas, balloon or Parr apparatus)
Room temperature to mild heating

Monitor reaction progress
(TLC or LC-MS)

Filter to remove catalyst

Concentrate filtrate
(Rotary evaporation)

Purify crude product
(Recrystallization or Column Chromatography)

Characterize final product
(NMR, IR, MS, Melting Point)

End: 6-Aminobenzo[d]dioxole-
5-carboxylic acid

Click to download full resolution via product page

Caption: Proposed Synthesis Workflow.
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Detailed Methodology:

Reaction Setup: In a flask suitable for hydrogenation (e.g., a round-bottom flask for balloon

hydrogenation or a pressure vessel for a Parr apparatus), dissolve 6-Nitrobenzo[d]dioxole-5-

carboxylic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.

Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C,

typically 5-10 mol%).

Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (H₂). For a

laboratory scale, a hydrogen-filled balloon is often sufficient. The reaction mixture is stirred

vigorously at room temperature. Gentle heating may be applied to increase the reaction rate.

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the

disappearance of the starting material.

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to

remove the palladium catalyst.

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to

yield the crude product.

Purification: The crude 6-Aminobenzo[d]dioxole-5-carboxylic acid can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel.

Spectral Data Analysis (Predicted)
While experimentally obtained spectra are not publicly available, the expected spectral

characteristics can be predicted based on the functional groups present in the molecule.

1H NMR Spectroscopy
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-7.5 ppm)

corresponding to the two protons on the benzene ring.
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Methylene Protons: A singlet corresponding to the two protons of the methylenedioxy group

(-O-CH₂-O-) is expected around δ 6.0 ppm.

Amine Protons: A broad singlet for the amino (-NH₂) protons, which is exchangeable with

D₂O, is expected. Its chemical shift can vary depending on the solvent and concentration.

Carboxylic Acid Proton: A broad singlet for the carboxylic acid (-COOH) proton is expected at

a downfield chemical shift (typically δ 10-13 ppm), which is also exchangeable with D₂O.

13C NMR Spectroscopy
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the range of

δ 165-185 ppm.[7]

Aromatic Carbons: Several signals are expected in the aromatic region (δ 100-150 ppm).

The carbons attached to oxygen and nitrogen will be shifted accordingly.

Methylene Carbon: The carbon of the methylenedioxy group is expected around δ 100-105

ppm.

Infrared (IR) Spectroscopy
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹

characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H

stretches.[8]

N-H Stretch: One or two sharp to medium bands are expected in the region of 3300-3500

cm⁻¹ corresponding to the N-H stretching of the primary amine.

C=O Stretch: A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ for the

carbonyl group of the carboxylic acid.[8]

C-O Stretch: A band in the region of 1210-1320 cm⁻¹ is expected for the C-O stretching of

the carboxylic acid.

C-N Stretch: A medium absorption band is expected in the region of 1250-1335 cm⁻¹.
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-O-CH₂-O- Vibrations: Characteristic absorptions for the methylenedioxy group are also

expected.

Mass Spectrometry
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (m/z = 181).

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH

(M-17) and -COOH (M-45). Fragmentation of the benzodioxole ring may also be observed.

Biological Activity and Potential Applications
While specific studies on the biological activity of 6-Aminobenzo[d]dioxole-5-carboxylic acid are

limited in publicly accessible literature, the benzodioxole scaffold is a recognized "privileged

structure" in medicinal chemistry. Derivatives of 1,3-benzodioxole have been investigated for a

range of biological activities.

Antitumor Activity: Several 1,3-benzodioxole derivatives have been synthesized and

evaluated for their in vitro antitumor activity against various human tumor cell lines, with

some compounds showing significant growth inhibitory effects.[4]

Anticonvulsant Activity: The benzo[d]dioxole scaffold is present in compounds screened for

anticonvulsant properties, often targeting the GABAergic neurotransmission system.

Building Block for Drug Discovery: Due to its functional groups (an amino group and a

carboxylic acid), 6-Aminobenzo[d]dioxole-5-carboxylic acid serves as a versatile starting

material for the synthesis of more complex molecules with potential therapeutic applications.

The amino group can be readily acylated, alkylated, or used in cyclization reactions, while

the carboxylic acid can be converted to esters, amides, or other derivatives. For instance,

derivatives of aminobenzoic acids have been explored as dermatological drugs and local

anesthetics.[5]
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Potential Applications and Research Areas

6-Aminobenzo[d]dioxole-
5-carboxylic acid
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Caption: Potential Research Pathways.

Conclusion
6-Aminobenzo[d]dioxole-5-carboxylic acid is a compound with a well-defined molecular

structure and predictable chemical properties. While detailed experimental data is not

extensively published, its synthesis can be reliably achieved through the reduction of its nitro

precursor. The presence of the benzodioxole moiety, a known pharmacophore, suggests that

this compound and its derivatives are of significant interest for further investigation in drug

discovery, particularly in the areas of oncology and neurology. This guide provides a solid

foundation for researchers and scientists to build upon in their exploration of this promising

chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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